3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the morpholin-4-yl group: This step involves the reaction of the intermediate with morpholine under controlled conditions.
Attachment of the phenyl and benzoyl groups: These groups are introduced through substitution reactions, often using reagents like phenylboronic acid and benzoyl chloride.
Final hydroxylation: The hydroxyl group is introduced in the final step, typically through an oxidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes, particularly those involving the functional groups present in the compound.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The morpholin-4-yl group can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the aromatic rings can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-[4-(4-morpholinylsulfonyl)benzoyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 4-(3-Hydroxypropyl)morpholine
Uniqueness
3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H32N2O5 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H32N2O5/c1-19(2)34-22-11-9-21(10-12-22)25(30)23-24(20-7-4-3-5-8-20)29(27(32)26(23)31)14-6-13-28-15-17-33-18-16-28/h3-5,7-12,19,24,30H,6,13-18H2,1-2H3/b25-23- |
InChI Key |
QXARCESQXYSPBT-BZZOAKBMSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)/O |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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